molecular formula C23H30N2O2 B3464545 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine

Cat. No.: B3464545
M. Wt: 366.5 g/mol
InChI Key: CBKWQKYYWFKNFT-JXMROGBWSA-N
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Description

1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is a complex organic compound that features a piperazine ring substituted with a phenylprop-2-enyl group and a 3-ethoxy-4-methoxyphenylmethyl group

Properties

IUPAC Name

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-3-27-23-18-21(11-12-22(23)26-2)19-25-16-14-24(15-17-25)13-7-10-20-8-5-4-6-9-20/h4-12,18H,3,13-17,19H2,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKWQKYYWFKNFT-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution reactions: The piperazine ring is then functionalized with the 3-ethoxy-4-methoxyphenylmethyl group and the 3-phenylprop-2-enyl group through nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

  • 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-phenylpiperazine
  • 1-[(3-Methoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
  • 1-[(3-Ethoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine

Uniqueness: 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is unique due to the presence of both the 3-ethoxy-4-methoxyphenylmethyl and the 3-phenylprop-2-enyl groups. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
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1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine

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